

# 3,5-Difluorobenzoic acid-d3 chemical structure and CAS number

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Compound of Interest

Compound Name: 3,5-Difluorobenzoic acid-d3

Cat. No.: B12387315

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## An In-depth Technical Guide to 3,5-Difluorobenzoic acid-d3

This technical guide provides a comprehensive overview of **3,5-Difluorobenzoic acid-d3**, a deuterated form of **3,5-Difluorobenzoic acid**. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis, and applications, with a particular focus on its role as an internal standard in analytical assays.

### **Chemical Structure and Identification**

**3,5-Difluorobenzoic acid-d3** is a stable isotope-labeled analog of 3,5-Difluorobenzoic acid. The deuteration is on the aromatic ring, which makes it an ideal internal standard for mass spectrometry-based quantitative analysis.

#### Chemical Structure:

- Molecular Formula: F2C6D3COOH
- Deuterated Positions: The three deuterium atoms replace the hydrogen atoms at positions 2,
   4, and 6 of the benzene ring.

#### CAS Numbers:



- **3,5-Difluorobenzoic acid-d3**: 934397-71-4[1]
- 3,5-Difluorobenzoic acid (unlabeled): 455-40-3[2][3][4][5]

## **Physicochemical and Quantitative Data**

The key quantitative data for both the deuterated and non-deuterated forms of 3,5-Difluorobenzoic acid are summarized in the tables below for easy comparison.

Table 1: General and Physicochemical Properties

| Property            | 3,5-Difluorobenzoic acid-<br>d3                             | 3,5-Difluorobenzoic acid (unlabeled)                   |
|---------------------|---|--|
| Molecular Weight    | 161.12[1]   | 158.10[3][4][6]  |
| Isotopic Enrichment | 98 atom % D[1]  | Not Applicable   |
| Appearance          | Not specified, likely a white to off-white solid            | White to amber to dark purple powder or crystals[3][7] |
| Melting Point       | Not specified, expected to be similar to the unlabeled form | 121 - 124 °C[3][7]                                     |

Table 2: Spectroscopic and Crystallographic Data (for unlabeled 3,5-Difluorobenzoic acid)

| Data Type      | Value                 |
|----------------|-----------------------|
| ¹H NMR         | Spectrum available[6] |
| Mass Spectrum  | Data available[8]     |
| Crystal System | Monoclinic            |
| Space Group    | P21/c                 |

# Experimental Protocols Synthesis of 3,5-Difluorobenzoic acid-d3



A common method for the synthesis of deuterated aromatic compounds is through the reductive dehalogenation of their halogenated precursors in the presence of a deuterium source. The following is a plausible experimental protocol for the synthesis of **3,5**-**Difluorobenzoic acid-d3** from a suitable halogenated precursor, such as 2,4,6-tribromo-3,5-difluorobenzoic acid. This method is adapted from general procedures for the synthesis of deuterated benzoic acids.[9][10]

#### Materials:

- 2,4,6-tribromo-3,5-difluorobenzoic acid
- Raney Nickel-Aluminum alloy
- Deuterium oxide (D<sub>2</sub>O, 99.8 atom % D)
- Sodium deuteroxide (NaOD) in D<sub>2</sub>O (40 wt. %)
- Diethyl ether
- Deuterated hydrochloric acid (DCI) in D2O

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific amount of 2,4,6-tribromo-3,5-difluorobenzoic acid in a 10% NaOD solution in D<sub>2</sub>O.
- Carefully add the Raney Nickel-Aluminum alloy to the solution in small portions under an inert atmosphere (e.g., nitrogen or argon). An exothermic reaction will occur.
- After the initial reaction subsides, heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by a suitable technique like LC-MS.
- Once the reaction is complete, cool the mixture to room temperature and filter it to remove the Raney nickel.
- Wash the filter cake with a small amount of D2O.
- Combine the filtrate and washings, and cool the solution in an ice bath.



- Acidify the solution by the dropwise addition of DCl in D2O until a precipitate is formed.
- Collect the precipitate by filtration, wash it with cold D<sub>2</sub>O, and dry it under a vacuum to yield **3,5-Difluorobenzoic acid-d3**.
- The final product should be characterized by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its structure and isotopic purity.

## Use as an Internal Standard in LC-MS/MS Bioanalysis

**3,5-Difluorobenzoic acid-d3** is primarily used as an internal standard in quantitative bioanalysis.[9] The following protocol outlines its use in a typical LC-MS/MS workflow.

Objective: To quantify the concentration of an analyte (e.g., a drug molecule containing the 3,5-difluorobenzoic acid moiety) in a biological matrix like plasma.

#### Materials:

- Biological matrix samples (e.g., plasma)
- 3,5-Difluorobenzoic acid-d3 (Internal Standard, IS) stock solution of a known concentration
- Analyte stock solution of a known concentration
- Solvents for extraction (e.g., acetonitrile, ethyl acetate)
- LC-MS/MS system

#### Procedure:

- Preparation of Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into the blank biological matrix.
- Sample Preparation:
  - To a fixed volume of each sample (calibration standards, QCs, and unknown samples),
     add a fixed volume of the 3,5-Difluorobenzoic acid-d3 internal standard stock solution.



- Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
- Alternatively, perform a liquid-liquid extraction by adding an immiscible organic solvent, vortexing, centrifuging, and then evaporating the organic layer.
- Reconstitute the dried extract in the mobile phase.
- LC-MS/MS Analysis:
  - Inject the prepared samples into the LC-MS/MS system.
  - Develop a chromatographic method to separate the analyte and the internal standard from other matrix components.
  - Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard (typically using multiple reaction monitoring, MRM).
- Data Analysis:
  - Integrate the peak areas of the analyte and the internal standard for all samples.
  - Calculate the peak area ratio of the analyte to the internal standard.
  - Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
  - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

## **Biological Activity and Signaling Pathway**

The biological activity of 3,5-Difluorobenzoic acid has been linked to the oxytocin receptor. Magnetic resonance spectroscopy has indicated that 3,5-Difluorobenzoic acid can bind to the oxytocin receptor, leading to the activation of its G protein-coupled receptor activity.[11] While this data is for the unlabeled compound, the deuterated form is expected to have a very similar biological activity.



The oxytocin receptor is a G protein-coupled receptor that, upon activation, primarily signals through the Gq/11 protein. This initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][3][12] This signaling pathway is crucial in various physiological processes, including uterine contractions and lactation.

# Visualizations Oxytocin Receptor Signaling Pathway

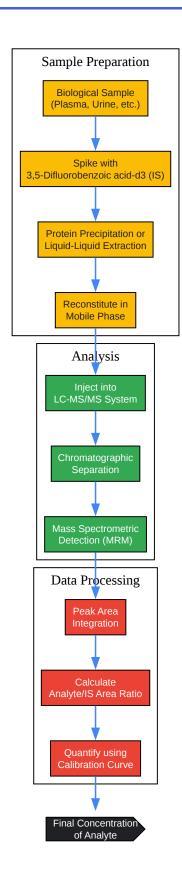


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Caption: Oxytocin receptor signaling pathway activated by 3,5-Difluorobenzoic Acid.

### **Experimental Workflow: Use as an Internal Standard**





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Caption: Workflow for quantitative bioanalysis using **3,5-Difluorobenzoic acid-d3** as an internal standard.

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